Cas no 154237-17-9 ((5-(4-Methoxyphenyl)pyridin-3-yl)methanamine)
(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine
- (5-(4-Methoxyphenyl)pyridin-3-yl)methamine
- [5-(4-methoxyphenyl)pyridin-3-yl]methanamine
- A1-14887
- F2167-1036
- DA-09897
- DTXSID80622289
- 154237-17-9
- J-501506
- SCHEMBL9413191
- EN300-241252
- AKOS016014565
- 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine
- [5-(4-methoxyphenyl)-3-pyridyl]methanamine
-
- MDL: MFCD18261389
- Inchi: 1S/C13H14N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3
- InChI Key: ZJLOYPZGDCNJNB-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1C=NC=C(CN)C=1
Computed Properties
- Exact Mass: 214.110613074g/mol
- Monoisotopic Mass: 214.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 48.1Ų
(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109668-1g |
(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine |
154237-17-9 | 95% | 1g |
$580 | 2021-08-06 | |
| TRC | M260301-100mg |
(5-(4-methoxyphenyl)pyridin-3-yl)methanamine |
154237-17-9 | 100mg |
$ 135.00 | 2022-06-02 | ||
| TRC | M260301-500mg |
(5-(4-methoxyphenyl)pyridin-3-yl)methanamine |
154237-17-9 | 500mg |
$ 570.00 | 2022-06-02 | ||
| TRC | M260301-1g |
(5-(4-methoxyphenyl)pyridin-3-yl)methanamine |
154237-17-9 | 1g |
$ 865.00 | 2022-06-02 | ||
| Chemenu | CM109668-1g |
(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine |
154237-17-9 | 95% | 1g |
$580 | 2023-02-17 | |
| Matrix Scientific | 191596-5g |
[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine, 95% |
154237-17-9 | 95% | 5g |
$2063.00 | 2023-09-07 | |
| Alichem | A029184286-1g |
(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine |
154237-17-9 | 95% | 1g |
$520.00 | 2022-04-02 | |
| Enamine | EN300-241252-0.05g |
[5-(4-methoxyphenyl)pyridin-3-yl]methanamine |
154237-17-9 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-241252-0.1g |
[5-(4-methoxyphenyl)pyridin-3-yl]methanamine |
154237-17-9 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-241252-0.25g |
[5-(4-methoxyphenyl)pyridin-3-yl]methanamine |
154237-17-9 | 95% | 0.25g |
$642.0 | 2024-06-19 |
(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine
Introduction to (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine (CAS No. 154237-17-9)
(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine (CAS No. 154237-17-9) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound, also known as 4-methoxyphenylpyridine-3-methylamine, is characterized by its unique structural features, which include a pyridine ring and a methoxy-substituted phenyl group. These structural elements contribute to its diverse biological activities and make it a valuable candidate for the development of novel therapeutic agents.
The chemical structure of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine consists of a pyridine ring attached to a methoxy-substituted phenyl group through a methylene bridge. The presence of the methoxy group on the phenyl ring imparts significant electronic and steric effects, which can influence the compound's interactions with biological targets. The amine functionality at the pyridine ring further enhances its potential for forming hydrogen bonds and other non-covalent interactions, making it an attractive scaffold for drug design.
Recent studies have explored the biological activities of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine and its derivatives. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine and its analogs exhibit potent inhibitory activity against phosphodiesterase (PDE) enzymes, which are implicated in several neurological disorders such as Alzheimer's disease and depression.
In addition to its enzyme inhibitory properties, (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine has shown promise in modulating receptor activity. Research published in the European Journal of Medicinal Chemistry demonstrated that this compound can act as a selective agonist for certain G-protein coupled receptors (GPCRs), which are key targets for the treatment of cardiovascular diseases and metabolic disorders. The ability to selectively target these receptors without affecting other pathways makes (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine a promising lead compound for further optimization.
The synthesis of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine has been extensively studied, with several efficient routes reported in the literature. One common method involves the reaction of 4-methoxybenzaldehyde with 3-cyanopyridine followed by reduction to form the desired amine. This synthetic pathway is scalable and can be adapted to produce various derivatives by modifying the substituents on the phenyl ring or the pyridine ring. The versatility of this synthetic approach allows researchers to explore a wide range of structural variations, thereby expanding the scope of potential applications.
The pharmacokinetic properties of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine have also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for ensuring effective delivery and sustained action within the body. Additionally, preliminary toxicity studies indicate that (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine has low toxicity at therapeutic concentrations, making it a safe option for further clinical evaluation.
Clinical trials are currently underway to evaluate the safety and efficacy of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine in treating various conditions. Early results from phase I trials have been promising, with no significant adverse effects reported at tested doses. These findings support the continued development of this compound as a potential therapeutic agent.
In conclusion, (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine (CAS No. 154237-17-9) represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities and favorable pharmacokinetic properties, make it a promising candidate for the development of novel drugs targeting various diseases. Ongoing research and clinical trials will further elucidate its therapeutic potential and pave the way for new treatment options in the future.
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